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Compound of Interest

Compound Name: (-)-Carbovir

Cat. No.: B125634 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Carbovir is a potent carbocyclic nucleoside analog that exhibits significant antiviral activity

against the human immunodeficiency virus (HIV). As a reverse transcriptase inhibitor, it serves

as a crucial component in antiretroviral therapy. The enantioselectivity of its synthesis is

paramount, as the therapeutic activity resides exclusively in the (-) enantiomer. This application

note provides a detailed protocol for the enantioselective synthesis of (-)-Carbovir, employing

a highly efficient chemoenzymatic strategy. The key step involves the lipase-catalyzed kinetic

resolution of racemic γ-lactam (2-azabicyclo[2.2.1]hept-5-en-3-one), commonly known as Vince

lactam. This method offers high enantiomeric purity and is a practical approach for the scalable

production of this important pharmaceutical agent.

Overall Synthetic Pathway

The enantioselective synthesis of (-)-Carbovir from racemic Vince lactam can be summarized

in the following key transformations:
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Figure 1: Chemoenzymatic synthesis of (-)-Carbovir.

Quantitative Data Summary

The following table summarizes the typical yields and enantiomeric excess (e.e.) for the key

steps in the enantioselective synthesis of (-)-Carbovir.

Step Product Yield (%)
Enantiomeric
Excess (e.e.) (%)

Enzymatic Kinetic

Resolution

(-)-(1R,4S)-Vince

Lactam
45-50 >99

Formation of Amino

Alcohol

(-)-Cyclopentenyl

Aminoalcohol
~85 >99

Coupling with 2-

amino-6-chloropurine

(-)-2-Amino-6-

chloropurine

Carbocyclic Analog

~70 >99

Hydrolysis to (-)-

Carbovir
(-)-Carbovir ~80 >99

Experimental Protocols

1. Enzymatic Kinetic Resolution of (±)-Vince Lactam

This protocol describes the lipase-catalyzed hydrolysis of racemic 2-azabicyclo[2.2.1]hept-5-

en-3-one to obtain the desired (-)-(1R,4S)-enantiomer with high enantiopurity.

Materials:

Racemic (±)-Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one)

Lipolase (or other suitable lipase, e.g., from Pseudomonas cepacia)

Diisopropyl ether

Water
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Sodium bicarbonate (saturated solution)

Ethyl acetate

Magnesium sulfate

Procedure:

To a stirred suspension of racemic (±)-Vince lactam (1.0 g, 9.16 mmol) in diisopropyl ether

(50 mL) at 60°C, add water (82.4 µL, 4.58 mmol).

Add Lipolase (1.5 g) to the mixture.

Stir the reaction mixture at 60°C and monitor the reaction progress by chiral HPLC. The

reaction typically reaches ~50% conversion in 4-6 hours.

Upon reaching approximately 50% conversion, cool the reaction mixture to room

temperature and filter off the enzyme.

Wash the enzyme with ethyl acetate.

The filtrate contains the unreacted (-)-(1R,4S)-Vince lactam. The aqueous phase contains

the hydrolyzed (+)-(1S,4R)-amino acid. Separate the layers.

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield (-)-(1R,4S)-Vince lactam.

The enantiomeric excess of the recovered lactam should be >99% as determined by chiral

HPLC analysis.

2. Synthesis of (-)-Cyclopentenyl Aminoalcohol

Materials:

(-)-(1R,4S)-Vince Lactam

Methanolic HCl
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Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF)

Sodium sulfate

Procedure:

Dissolve (-)-(1R,4S)-Vince lactam in methanolic HCl and stir at room temperature to effect

the ring opening to the corresponding amino ester.

After completion of the reaction (monitored by TLC), neutralize the solution and extract the

amino ester.

To a solution of the crude amino ester in anhydrous THF, slowly add a suspension of

LiAlH₄ in THF at 0°C.

Allow the reaction to warm to room temperature and stir until the reduction is complete.

Carefully quench the reaction by the sequential addition of water and aqueous sodium

hydroxide.

Filter the resulting precipitate and wash with THF.

Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate to give the crude (-)-

cyclopentenyl aminoalcohol.

3. Coupling with 2-Amino-6-chloropurine

Materials:

(-)-Cyclopentenyl Aminoalcohol

2-Amino-6-chloropurine

Triphenylphosphine (PPh₃)

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
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Anhydrous N,N-dimethylformamide (DMF)

Procedure:

Dissolve the (-)-cyclopentenyl aminoalcohol, 2-amino-6-chloropurine, and PPh₃ in

anhydrous DMF.

Cool the solution to 0°C and slowly add DEAD or DIAD.

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Remove the solvent under reduced pressure and purify the residue by column

chromatography to obtain the (-)-2-amino-6-chloropurine carbocyclic analog.

4. Hydrolysis to (-)-Carbovir

Materials:

(-)-2-Amino-6-chloropurine Carbocyclic Analog

Formic acid (88%)

Procedure:

Heat a solution of the (-)-2-amino-6-chloropurine carbocyclic analog in 88% formic acid at

reflux.

Monitor the reaction by TLC until the starting material is consumed.

Cool the reaction mixture and remove the formic acid under reduced pressure.

Purify the residue by recrystallization or column chromatography to yield (-)-Carbovir.

Characterization Data (Representative)

(-)-Carbovir:

¹H NMR (DMSO-d₆): δ 10.6 (s, 1H), 7.8 (s, 1H), 6.4 (br s, 2H), 6.3 (m, 1H), 5.8 (m, 1H),

5.1 (m, 1H), 4.8 (m, 1H), 4.1 (m, 1H), 3.4 (m, 2H), 2.6 (m, 1H), 1.4 (m, 1H).
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Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₁H₁₃N₅O₂: 252.11; found 252.1.

Conclusion

The chemoenzymatic synthesis outlined in this application note provides a robust and highly

enantioselective route to (-)-Carbovir. The key enzymatic kinetic resolution of Vince lactam is

efficient and scalable, making this an attractive method for the production of this vital antiviral

agent. The subsequent chemical transformations are well-established and provide the final

product in high purity. This protocol serves as a valuable resource for researchers and

professionals in the fields of medicinal chemistry and drug development.

To cite this document: BenchChem. [Application Note: Enantioselective Synthesis of (-)-
Carbovir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125634#enantioselective-synthesis-of-carbovir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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